molecular formula C5H7N3O2 B1267649 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 94993-81-4

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1267649
CAS No.: 94993-81-4
M. Wt: 141.13 g/mol
InChI Key: AYMPVHVKBHXODP-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its amino and carboxylic acid functional groups, is of significant interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Biochemical Analysis

Biochemical Properties

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with D-amino acid oxidase (DAO), where this compound acts as a potent and selective inhibitor . This inhibition protects DAO cells from oxidative stress induced by D-Serine. Additionally, it has been observed to prevent formalin-induced tonic pain .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of D-amino acid oxidase (DAO) leads to reduced oxidative stress in cells . This reduction in oxidative stress can have downstream effects on various cellular processes, including apoptosis, proliferation, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of D-amino acid oxidase (DAO), it prevents the enzyme from catalyzing the oxidation of D-amino acids . This binding interaction is crucial for its protective effects against oxidative stress. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that its protective effects against oxidative stress are sustained over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase (DAO) without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase (DAO) and other oxidoreductases . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in modulating oxidative stress pathways is particularly noteworthy, as it can impact cellular redox balance and energy metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its efficacy and toxicity, as localized accumulation in certain tissues may enhance its therapeutic effects or lead to adverse reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes such as D-amino acid oxidase (DAO) . Post-translational modifications or targeting signals may direct the compound to specific cellular compartments, influencing its biochemical interactions and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential of 4-amino-3-methyl-1H-pyrazole-5-carboxylic acid derivatives in anticancer therapy. For instance, derivatives have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives exhibited significant antiproliferative effects on HeLa cells, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analysis pointed towards specific substitutions enhancing anticancer efficacy.

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicated that certain derivatives could reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting their utility in treating neurodegenerative diseases like Alzheimer's . The anti-inflammatory effects were attributed to the modulation of pro-inflammatory cytokines and oxidative stress markers.

3. Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of this compound derivatives. Studies have reported that specific analogs demonstrate anticonvulsant effects in animal models, providing a foundation for further exploration in epilepsy treatment . The pharmacological activity appears to be influenced by the compound's structural features, particularly the positioning of functional groups.

Agricultural Applications

1. Herbicides and Pesticides
The pyrazole derivatives have been explored for their potential as herbicides and pesticides. Compounds related to this compound have shown effectiveness against various plant pathogens and pests, making them candidates for developing new agricultural chemicals . The mechanism often involves disrupting metabolic pathways in target organisms.

Materials Science

1. Synthesis of Novel Materials
In materials science, this compound is utilized in synthesizing novel polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance material performance in applications such as coatings and composites . The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

Summary Table of Applications

Application Area Details
Medicinal Chemistry Anticancer activity against HeLa cells; anti-inflammatory effects; anticonvulsant properties
Agriculture Potential use as herbicides and pesticides against plant pathogens
Materials Science Synthesis of novel polymers and nanomaterials with enhanced properties

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated a series of this compound derivatives for their anticancer properties against various tumor cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range against resistant cancer cell lines .

Case Study 2: Neuroinflammation
In an experimental model of neuroinflammation, a derivative of this compound was administered to assess its impact on inflammatory markers. The findings revealed a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its therapeutic potential in neurological disorders .

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets may vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid (AMPC) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Enzyme Inhibition
AMPC is recognized for its potent inhibition of D-amino acid oxidase (DAO), an enzyme involved in oxidative stress regulation. This inhibition leads to decreased levels of reactive oxygen species (ROS), which can mitigate cellular oxidative damage. The compound's structure allows it to effectively bind at the active site of DAO, blocking the oxidation of D-amino acids and thereby influencing various metabolic pathways.

Cellular Effects
Research indicates that AMPC modulates several key cellular processes, including cell signaling and gene expression. By inhibiting DAO, AMPC reduces oxidative stress, which is crucial for maintaining cellular health and function. Additionally, studies have shown that AMPC can influence metabolic pathways involving other oxidoreductases, further underscoring its role in cellular metabolism.

The mechanism by which AMPC exerts its biological effects primarily revolves around its ability to inhibit specific enzymes. The presence of both amino and carboxylic acid functional groups enables AMPC to form hydrogen bonds and electrostatic interactions with biological macromolecules, enhancing its reactivity and specificity towards target enzymes .

Anticancer Activity

Recent studies have highlighted the potential of AMPC derivatives in cancer therapy. Compounds based on the pyrazole structure have shown significant antiproliferative activity against various cancer cell lines, including lung, breast, and liver cancers. For instance, derivatives of AMPC have been tested for their ability to inhibit tumor growth in vitro and in vivo, demonstrating promising results .

Cancer Type Cell Line IC50 (µM) Effect
Lung CancerA5492.28Moderate inhibition
Breast CancerMDA-MB-2310.08–12.07Significant inhibition
Liver CancerHepG23.67Moderate inhibition

Anti-inflammatory Properties

AMPC has also been explored for its anti-inflammatory effects. It has been shown to reduce inflammation in various animal models by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses . The compound's ability to modulate these pathways positions it as a potential candidate for treating inflammatory diseases.

Case Studies

  • Inhibition of D-amino Acid Oxidase
    A study demonstrated that AMPC effectively reduced oxidative stress markers in a mouse model by inhibiting DAO activity. The results indicated a significant decrease in lipid peroxidation levels and an increase in antioxidant enzyme activity.
  • Antitumor Efficacy
    In a comparative study involving various pyrazole derivatives, AMPC showed superior anticancer activity against MDA-MB-231 breast cancer cells with an IC50 value significantly lower than many known chemotherapeutics .
  • Anti-inflammatory Effects
    Another investigation reported that AMPC significantly decreased carrageenan-induced paw edema in rats, suggesting its potential use as an anti-inflammatory agent comparable to indomethacin .

Properties

IUPAC Name

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPVHVKBHXODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325777
Record name 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94993-81-4
Record name 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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